molecular formula C5H11NOS B3377519 3-Methyl-1lambda4-thiomorpholin-1-one CAS No. 1333567-61-5

3-Methyl-1lambda4-thiomorpholin-1-one

Cat. No.: B3377519
CAS No.: 1333567-61-5
M. Wt: 133.21 g/mol
InChI Key: MPRSVGXQKWSDMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1lambda4-thiomorpholin-1-one is an organic sulfur compound with the molecular formula C5H11NOS and a molecular weight of 133.21 g/mol. . It is characterized by its unique structure, which includes a thiomorpholine ring substituted with a methyl group and an oxygen atom.

Preparation Methods

The synthesis of 3-Methyl-1lambda4-thiomorpholin-1-one involves several steps and specific reaction conditions. One common synthetic route includes the reaction of thiomorpholine with methylating agents under controlled conditions. Industrial production methods often involve the use of catalysts and optimized reaction parameters to ensure high yield and purity of the compound.

Chemical Reactions Analysis

3-Methyl-1lambda4-thiomorpholin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones.

Scientific Research Applications

3-Methyl-1lambda4-thiomorpholin-1-one has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including its role as an antimicrobial and anticancer agent. Additionally, the compound is used in the industry for the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1lambda4-thiomorpholin-1-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and proteins, thereby modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation and microbial growth. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-Methyl-1lambda4-thiomorpholin-1-one can be compared with other similar compounds, such as thiomorpholine and its derivatives. These compounds share a similar thiomorpholine ring structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific methyl and oxygen substitutions, which confer distinct chemical and biological properties. Other similar compounds include 3-phenyl-1lambda4-thiomorpholin-1-one and 2-phenylthiomorpholin-3-one.

Properties

IUPAC Name

3-methyl-1,4-thiazinane 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NOS/c1-5-4-8(7)3-2-6-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRSVGXQKWSDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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